PKI (14-24)amide TFA

Beschreibung

BenchChem offers high-quality PKI (14-24)amide TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKI (14-24)amide TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

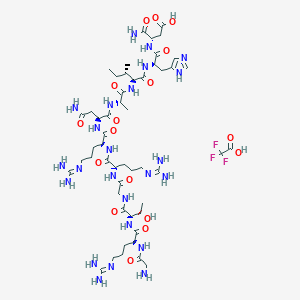

Molekularformel |

C51H87F3N24O17 |

|---|---|

Molekulargewicht |

1365.4 g/mol |

IUPAC-Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H86N24O15.C2HF3O2/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56;3-2(4,5)1(6)7/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62);(H,6,7)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-;/m0./s1 |

InChI-Schlüssel |

WHXDJOUKXDRBLV-IQFKIXDSSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKI (14-24)amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI (14-24)amide TFA is a synthetic peptide fragment derived from the naturally occurring heat-stable protein kinase inhibitor (PKI). It serves as a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

PKI (14-24)amide TFA exerts its inhibitory effect by acting as a pseudosubstrate for Protein Kinase A (PKA). The peptide sequence of PKI (14-24)amide mimics the consensus phosphorylation site of PKA substrates. It binds with high affinity to the catalytic subunit of PKA, but lacks a hydroxyl group on the key serine or threonine residue, preventing phosphorylation and transfer of the gamma-phosphate from ATP. This stable, non-productive binding effectively sequesters the catalytic subunit, preventing it from phosphorylating its downstream targets.[1]

The trifluoroacetate (TFA) salt form of the peptide is commonly used to improve its solubility and stability for research purposes.

Quantitative Data

The inhibitory potency of PKI (14-24)amide has been quantified through various biochemical assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 340 nM | [1] |

| IC50 (Half-maximal Inhibitory Concentration) | 380 nM | [1] |

Signaling Pathway

PKI (14-24)amide TFA directly interferes with the PKA signaling pathway, a crucial cascade involved in numerous cellular processes including metabolism, gene expression, and cell proliferation.

Caption: PKA signaling pathway and the inhibitory action of PKI (14-24)amide TFA.

The diagram illustrates the activation of PKA by cAMP, leading to the release of the active catalytic subunit. This subunit can then phosphorylate various cytosolic and nuclear substrates. PKI (14-24)amide TFA acts by binding to the active catalytic subunit, forming an inactive complex and thereby blocking these downstream phosphorylation events.

Interestingly, the inhibition of PKA by PKI can divert the cAMP signal towards other pathways. By preventing PKA activation, elevated cAMP levels can instead activate Exchange Protein directly activated by cAMP (EPAC), which in turn can lead to the activation of the Ras-related protein 1 (Rap1) and the extracellular signal-regulated kinase (ERK) pathway.[2]

Caption: PKI as a molecular switch in cAMP signaling.

Experimental Protocols

In Vitro PKA Inhibition Assay (Competition Binding)

This protocol describes a competitive binding assay to determine the IC50 of PKI (14-24)amide TFA.

Materials:

-

Recombinant catalytic subunit of PKA

-

Fluorescently labeled PKI probe (e.g., FAM-IP20)

-

PKI (14-24)amide TFA

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT

-

384-well, low-volume, black microplates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare a serial dilution of PKI (14-24)amide TFA in Assay Buffer.

-

In each well of the microplate, add:

-

5 µL of Assay Buffer

-

5 µL of the fluorescently labeled PKI probe (final concentration of 1 nM)

-

5 µL of the PKA catalytic subunit (final concentration of 5 nM)

-

5 µL of the PKI (14-24)amide TFA serial dilution.

-

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values against the logarithm of the PKI (14-24)amide TFA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PKA Activity Assay

This protocol outlines a general method to assess the inhibitory effect of PKI (14-24)amide TFA on PKA activity in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

PKI (14-24)amide TFA

-

Forskolin (or other adenylyl cyclase activator)

-

Phospho-CREB (Ser133) antibody

-

Total CREB antibody

-

Secondary antibodies

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed HEK293 cells in 12-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM to reduce basal PKA activity.

-

Pre-treat the cells with varying concentrations of PKI (14-24)amide TFA for 6 hours.

-

Stimulate the cells with 50 µM forskolin for 30 minutes to activate PKA.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation of CREB at Ser133. Use total CREB as a loading control.

-

Quantify the band intensities to determine the effect of PKI (14-24)amide TFA on forskolin-induced CREB phosphorylation.

Caption: Workflow for a cell-based PKA activity assay.

Conclusion

PKI (14-24)amide TFA is a valuable research tool for the specific inhibition of PKA. Its mechanism as a pseudosubstrate inhibitor is well-characterized, and its potency has been determined quantitatively. The provided experimental protocols offer a starting point for researchers to investigate the role of PKA in various biological systems. Understanding the interplay between PKA inhibition and the potential activation of alternative signaling pathways like the EPAC-ERK cascade is crucial for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to PKI (14-24)amide TFA as a PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Protein Kinase A (PKA) inhibitor, PKI (14-24)amide TFA. It details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in research and drug development.

Introduction to PKI (14-24)amide TFA

Protein Kinase A is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. The heat-stable Protein Kinase Inhibitor (PKI) is an endogenous protein that specifically regulates PKA activity. PKI (14-24)amide is a synthetic peptide fragment derived from the inhibitory domain of PKI.[1] The trifluoroacetate (TFA) salt form of this peptide, PKI (14-24)amide TFA, enhances its solubility and stability, making it a reliable tool for in vitro and cell-based assays.[2]

Mechanism of Action: PKI (14-24)amide acts as a pseudosubstrate inhibitor.[1] It competitively binds to the catalytic subunit of PKA, preventing the phosphorylation of its natural substrates.[1]

Quantitative Data

The inhibitory potency of PKI (14-24)amide has been quantified, providing essential data for experimental design.

| Parameter | Value | Reference |

| IC50 | 380 nM | [1] |

| Ki | 340 nM | [1] |

| Molecular Formula | C51H87F3N24O17 | [3] |

| Molecular Weight | 1365.38 g/mol | [3][4] |

| Amino Acid Sequence | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 (GRTGRRNAIHD-NH2) | [4] |

PKA Signaling Pathway and Inhibition

The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by PKI (14-24)amide.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of PKI (14-24)amide TFA against PKA.

In Vitro PKA Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available PKA kinase activity assay kits.

Objective: To determine the IC50 of PKI (14-24)amide TFA by measuring the inhibition of PKA-mediated phosphorylation of a specific substrate in a cell-free system.

Materials:

-

PKA Substrate Microtiter Plate (pre-coated with a PKA-specific peptide substrate)

-

Recombinant active PKA enzyme

-

PKI (14-24)amide TFA

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phosphospecific Substrate Antibody

-

Anti-Rabbit IgG:HRP Conjugate

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Structure and Function of PKI (14-24)amide Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protein kinase inhibitor (PKI) (14-24)amide peptide, a crucial tool in the study of cAMP-dependent protein kinase A (PKA) signaling. We will delve into its structure, mechanism of action, and functional implications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to PKI and the PKA Signaling Pathway

Cyclic AMP (cAMP)-dependent protein kinase A (PKA) is a key enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene transcription, and cell growth.[1] The activity of PKA is tightly controlled, and its dysregulation is implicated in various diseases. The protein kinase inhibitor (PKI) is an endogenous, heat-stable protein that specifically inhibits the catalytic subunit of PKA.[1][2] Synthetic peptides derived from the inhibitory domain of PKI, such as PKI (14-24)amide, have been developed as potent and specific tools to probe PKA function in vitro and in cellular contexts.[1][2]

The PKA signaling pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, modulating their activity. PKI peptides exert their inhibitory effect by directly binding to these free catalytic subunits.[1][3]

Structure of PKI (14-24)amide

PKI (14-24)amide is a synthetic peptide corresponding to amino acid residues 14 to 24 of the native PKI protein. Its primary amino acid sequence is Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2.[1] This sequence contains a pseudosubstrate motif that mimics the consensus phosphorylation site of PKA substrates but lacks a phosphorylatable serine or threonine residue.[2][3]

The three-dimensional structure of the PKA catalytic subunit in complex with a similar PKI peptide (PKI 5-24) has been elucidated by X-ray crystallography.[4][5][6] This has provided critical insights into the molecular basis of inhibition. The PKI peptide binds to the active site cleft of the PKA catalytic subunit, a region that also binds ATP and the substrate protein.[5][6] Key interactions include:

-

Arginine Residues: The arginine residues within the PKI peptide form crucial salt bridges with acidic residues in the PKA catalytic subunit, anchoring the inhibitor in the active site.

-

Hydrophobic Interactions: Hydrophobic residues of the PKI peptide interact with a hydrophobic pocket on the surface of the PKA catalytic subunit, further stabilizing the complex.[7]

-

Main Chain Hydrogen Bonds: The backbone of the PKI peptide forms hydrogen bonds with the catalytic loop of the PKA enzyme.

This high-affinity binding physically obstructs the access of genuine substrates to the catalytic machinery of the enzyme, leading to potent inhibition.[3]

Function and Mechanism of Action

The primary function of PKI (14-24)amide is the potent and specific inhibition of PKA.[8][9][10] It acts as a competitive inhibitor with respect to the protein substrate.[3] The mechanism of inhibition involves the PKI peptide acting as a pseudosubstrate.[2][3] It binds to the active site of the PKA catalytic subunit with high affinity but cannot be phosphorylated due to the absence of a hydroxyl-containing amino acid at the phosphorylation site.[3] This stable, non-productive complex effectively sequesters the active enzyme, preventing it from phosphorylating its downstream targets.

Quantitative Analysis of PKA Inhibition

The inhibitory potency of PKI (14-24)amide has been quantified and compared to other PKI-derived peptides. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to express the efficacy of an inhibitor.

| Peptide Inhibitor | Amino Acid Sequence | Ki (nM) | IC50 (nM) | Reference |

| PKI (14-24)amide | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 | 340 | 380 | [1][2] |

| PKI (6-22)amide | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 | 7.4 | 8.4 | [1][2] |

| PKI (5-24)amide | Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 | 19 | 22 | [1][2] |

Table 1: Comparative inhibitory potency of different PKI-derived peptides against PKA.

As indicated in the table, while PKI (14-24)amide is a potent inhibitor, other longer fragments of PKI exhibit even higher affinity for the PKA catalytic subunit.[1][2] The choice of inhibitor may therefore depend on the specific experimental requirements for potency and cell permeability.

Experimental Protocols

In Vitro PKA Kinase Activity Assay with PKI (14-24)amide Inhibition

This protocol describes a typical in vitro kinase assay to measure PKA activity and its inhibition by PKI (14-24)amide. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide.[11]

Materials:

-

Purified PKA catalytic subunit

-

PKI (14-24)amide

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper[11]

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents: Dilute the PKA enzyme, PKI (14-24)amide, and substrate peptide to the desired concentrations in kinase reaction buffer.

-

Set up Reactions: In microcentrifuge tubes, combine the kinase reaction buffer, PKA substrate peptide, and varying concentrations of PKI (14-24)amide (or vehicle control).

-

Initiate Reaction: Add the PKA enzyme to each tube and pre-incubate for a short period (e.g., 10 minutes) at 30°C to allow for inhibitor binding.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP to each tube.

-

Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.[11]

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a numbered P81 phosphocellulose square.[11] The P81 paper will bind the phosphorylated peptide.

-

Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

-

Quantify: Place the washed P81 paper squares into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKA inhibition for each concentration of PKI (14-24)amide and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. johnmsanderson.com [johnmsanderson.com]

- 6. Crystal structure of the catalytic subunit of cAMP-dependent protein kinase complexed with MgATP and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Edmond Fischer’s kinase legacy: History of the Protein Kinase Inhibitor and PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. promega.com [promega.com]

An In-Depth Technical Guide to PKI (14-24)amide TFA for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent Protein Kinase A (PKA) inhibitor, PKI (14-24)amide TFA. It is designed to be a core resource for researchers utilizing this tool in their exploration of cellular signaling pathways and therapeutic development.

Introduction to PKI (14-24)amide TFA

PKI (14-24)amide is a synthetic peptide fragment derived from the heat-stable protein kinase inhibitor (PKI). The trifluoroacetate (TFA) salt form enhances its solubility and stability for research applications. This peptide acts as a highly specific and potent inhibitor of cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in numerous signal transduction pathways. By binding to the catalytic subunit of PKA, PKI (14-24)amide effectively blocks its kinase activity, making it an invaluable tool for dissecting the roles of PKA in various physiological and pathological processes.[1][2]

Mechanism of Action

PKI (14-24)amide functions as a pseudosubstrate inhibitor. It mimics the PKA phosphorylation site on substrate proteins and binds with high affinity to the active site of the PKA catalytic subunit.[1] This binding event physically obstructs the access of genuine substrates to the catalytic machinery, thereby preventing the transfer of phosphate from ATP to the serine or threonine residues of target proteins. This targeted inhibition allows for the specific interrogation of PKA-mediated signaling events.

Quantitative Data

The inhibitory potency of PKI peptides has been characterized by various parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific peptide sequence and the experimental conditions.

| Peptide Fragment | Parameter | Value | Notes |

| PKI (14-24)amide | Ki | 340 nM | Determined by De Boer et al. (2005), indicating a lower potency compared to other PKI fragments under their experimental conditions.[1] |

| PKI (14-24) | IC50 | 2.7 ± 0.3 µM | Determined in a fluorescence polarization assay measuring displacement of a fluorescently labeled probe from the PKA catalytic subunit.[3] |

| PKI (5-24)amide | Ki | 19 nM | A longer peptide fragment exhibiting higher potency.[1] |

| PKI (6-22)amide | Ki | 7.4 nM | Demonstrates the highest inhibition potency among the compared fragments.[1] |

Signaling Pathways

Protein Kinase A is a central node in a major signaling pathway that responds to a wide array of extracellular signals. The canonical PKA signaling cascade is initiated by the binding of ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream targets in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth.

Experimental Protocols

In Vitro PKA Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of PKI (14-24)amide TFA on PKA in a controlled, cell-free environment.

Materials:

-

Recombinant PKA catalytic subunit

-

PKI (14-24)amide TFA

-

PKA substrate peptide (e.g., Kemptide)

-

ATP (radiolabeled or non-radiolabeled depending on detection method)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[4]

-

Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute PKI (14-24)amide TFA in a suitable solvent (e.g., sterile water or buffer) to create a stock solution. Prepare serial dilutions of the inhibitor.

-

Reaction Setup: In a microplate, combine the kinase reaction buffer, recombinant PKA enzyme, and the PKA substrate peptide.

-

Inhibitor Addition: Add the various dilutions of PKI (14-24)amide TFA or a vehicle control to the reaction wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-90 minutes).[5][6][7]

-

Terminate Reaction: Stop the reaction according to the chosen detection method (e.g., by adding a stop solution).

-

Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

-

ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.[5][7][8]

-

Luminescence-based assay: Measuring the amount of ADP produced using a system like the ADP-Glo™ assay.[4]

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell-Based PKA Activity Assay

This protocol outlines a general procedure to investigate the effect of PKI (14-24)amide TFA on PKA activity within a cellular context. Note that the cell permeability of standard PKI (14-24)amide is low; therefore, cell permeabilization or the use of modified, cell-permeable versions of the peptide may be necessary for intracellular inhibition.

Materials:

-

Cultured cells of interest

-

Cell culture medium and reagents

-

PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

-

PKI (14-24)amide TFA (or a cell-permeable variant)

-

Cell lysis buffer

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against a known phosphorylated PKA substrate (e.g., phospho-CREB)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with PKI (14-24)amide TFA (if using a cell-permeable version) for a predetermined time.

-

PKA Activation: Stimulate the cells with a PKA activator (e.g., Forskolin) to induce PKA activity.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation in the presence and absence of the inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment designed to investigate the role of PKA in a specific cellular response using PKI (14-24)amide TFA.

Conclusion

PKI (14-24)amide TFA is a powerful and specific tool for the inhibition of PKA in a variety of experimental settings. Its well-defined mechanism of action and the availability of quantitative inhibitory data make it an essential reagent for researchers in cell biology, pharmacology, and drug discovery. By carefully designing and executing experiments using the protocols and workflows outlined in this guide, scientists can effectively elucidate the intricate roles of PKA signaling in health and disease.

References

- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. arborassays.com [arborassays.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. abcam.com [abcam.com]

The Biological Function of the PKI Alpha Peptide Fragment (14-24): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene expression, and cell cycle regulation. The activity of PKA is tightly controlled, in part, by endogenous protein kinase inhibitor (PKI) proteins. PKI alpha (PKIα) is a potent, heat-stable inhibitor of the catalytic subunit of PKA. The inhibitory domain of PKIα has been localized to its N-terminus, and synthetic peptides mimicking this region are widely used as specific and potent tools to study PKA signaling. This technical guide focuses on the biological function of a key inhibitory fragment, the PKI alpha peptide (14-24)amide.

Core Biological Function and Mechanism of Action

The primary biological function of the PKI alpha (14-24) peptide is the potent and specific inhibition of the catalytic subunit of Protein Kinase A (PKA).[1][2] This inhibitory action is achieved through a pseudosubstrate mechanism. The amino acid sequence of PKI (14-24) mimics the consensus phosphorylation site of PKA substrates but lacks a phosphorylatable serine or threonine residue. This allows the peptide to bind with high affinity to the active site of the PKA catalytic subunit, effectively blocking the binding and phosphorylation of genuine PKA substrates.[1][3]

The inhibition by PKI peptides is competitive with respect to the protein or peptide substrate.[3] The binding of PKI to the PKA catalytic subunit occurs after the holoenzyme, consisting of two regulatory and two catalytic subunits, dissociates in the presence of cyclic AMP (cAMP).[1][4] Beyond direct inhibition, PKI also plays a role in the regulation of the subcellular localization of the PKA catalytic subunit by facilitating its export from the nucleus.[1][4]

Amino Acid Sequence:

The amino acid sequence for the synthetic PKI alpha (14-24)amide peptide is: Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2[1][5]

Quantitative Data

The inhibitory potency of the PKI alpha (14-24)amide peptide has been quantified through various biochemical assays. The following table summarizes the available data.

| Parameter | Value | Method | Reference |

| Ki | 340 nM | Electrospray Ionization Mass Spectrometry (ESI-MS) based kinase assay | [1][3] |

| IC50 | 380 nM | Electrospray Ionization Mass Spectrometry (ESI-MS) based kinase assay | [1][3] |

Note: Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. While related, these values can differ based on experimental conditions, particularly the substrate concentration.

Signaling Pathway

The PKI alpha (14-24) peptide directly interferes with the canonical PKA signaling pathway. The following diagram illustrates this pathway and the point of intervention by the inhibitor.

Caption: PKA signaling pathway and inhibition by PKI alpha (14-24).

Experimental Protocols

PKA Kinase Inhibition Assay using a Peptide Substrate (Kemptide)

This protocol outlines a common method to determine the inhibitory activity of PKI alpha (14-24) on PKA.

Materials:

-

Purified PKA catalytic subunit

-

PKI alpha (14-24)amide peptide

-

Kemptide (LRRASLG), a PKA substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Kinase inhibitor cocktail (to inhibit other kinases if using cell lysates)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Reagents: Dilute the PKA enzyme, Kemptide substrate, ATP, and a serial dilution of the PKI alpha (14-24) peptide in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the assay buffer, PKA enzyme, and varying concentrations of the PKI alpha (14-24) peptide. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate Kinase Reaction: Start the reaction by adding the Kemptide substrate and ATP mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop Reaction & Detection:

-

Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and simultaneously convert the generated ADP to ATP. Then, add a detection reagent that uses the newly synthesized ATP to produce a luminescent signal, which is measured with a luminometer.

-

-

Data Analysis: Plot the PKA activity (e.g., CPM or luminescence) against the concentration of the PKI alpha (14-24) peptide. Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like PKI alpha (14-24).

Caption: A typical workflow for characterizing a kinase inhibitor.

Conclusion

The PKI alpha (14-24) peptide fragment is a valuable molecular tool for the specific and potent inhibition of PKA. Its well-defined mechanism of action as a pseudosubstrate inhibitor makes it indispensable for dissecting the complex roles of PKA in cellular signaling. The quantitative data on its inhibitory potency, combined with detailed experimental protocols, provides a solid foundation for its application in basic research and drug discovery efforts targeting the PKA pathway. Further characterization of its binding kinetics will continue to enhance its utility as a precise modulator of PKA activity.

References

- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermo Scientific Chemicals cAMP Dependent PK Inhibitor, PKI (14-24), Amide 1 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to PKI (14-24)amide TFA in Signal Transduction Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protein kinase inhibitor PKI (14-24)amide TFA, a crucial tool for studying cAMP-dependent protein kinase (PKA) signaling pathways. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to PKI (14-24)amide TFA

PKI (14-24)amide is a synthetically derived peptide fragment of the endogenous heat-stable protein kinase inhibitor (PKI).[1] The trifluoroacetate (TFA) salt form of PKI (14-24)amide is commonly used in research due to its enhanced water solubility and stability.[2][3] This peptide is a potent and specific inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling that regulates a multitude of physiological processes, including metabolism, gene transcription, and cell growth.[4][5]

Mechanism of Action

The inhibitory action of PKI (14-24)amide stems from its "pseudosubstrate" sequence. This region of the peptide mimics the phosphorylation site of PKA substrates but lacks a hydroxyl group on the key serine or threonine residue, preventing phosphorylation. PKI (14-24)amide binds with high affinity to the catalytic subunit of PKA, competitively inhibiting the binding and phosphorylation of its natural substrates.[1] This specific mode of action makes PKI (14-24)amide an invaluable tool for dissecting the roles of PKA in various signal transduction cascades.

Quantitative Data: Inhibitory Potency of PKI Peptides

The inhibitory potency of various PKI-derived peptides has been determined, providing researchers with the necessary data to select the appropriate inhibitor and concentration for their experiments. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for PKI (14-24)amide and related peptides.

| Peptide | Ki (nM) | IC50 (nM) |

| PKI (14-24)amide | 340 | 380 |

| PKI (5-24)amide | 19 | 22 |

| PKI (6-22)amide | 7.4 | 8.4 |

Data sourced from De Boer et al., 2005, as cited in a 2020 review.

PKA Signaling Pathway and Inhibition by PKI

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream target proteins in the cytoplasm and nucleus, leading to a cellular response. PKI (14-24)amide exerts its effect by directly binding to and inactivating these free catalytic subunits.

Caption: The PKA signaling pathway and its inhibition by PKI (14-24)amide.

Experimental Protocols

The following protocols provide a general framework for using PKI (14-24)amide TFA in common experimental setups. Optimization may be required for specific experimental conditions.

In Vitro PKA Kinase Assay (Radiometric)

This protocol is a standard method for measuring PKA activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.

Workflow:

Caption: Workflow for a radiometric PKA kinase assay.

Methodology:

-

Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

-

Prepare Reagents:

-

PKA: Dilute purified PKA catalytic subunit in kinase reaction buffer to the desired concentration (e.g., 10 nM).

-

Substrate: Prepare a stock solution of a PKA-specific peptide substrate (e.g., Kemptide) in water (e.g., 1 mM).

-

PKI (14-24)amide TFA: Prepare a stock solution in water or an appropriate buffer. Create a dilution series to determine the IC50.

-

[γ-³²P]ATP: Prepare a working solution of ATP containing a known specific activity of [γ-³²P]ATP (e.g., 100 µM ATP with 10 µCi [γ-³²P]ATP).

-

-

Set up the Kinase Reaction: In a microcentrifuge tube, combine:

-

Kinase Reaction Buffer

-

PKA

-

Peptide Substrate (e.g., final concentration of 100 µM)

-

PKI (14-24)amide TFA or vehicle control

-

Water to a final volume of 20 µL.

-

-

Initiate the Reaction: Add the [γ-³²P]ATP solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot onto P81 Paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

In Vitro PKA Kinase Assay (Fluorescence Polarization)

This non-radioactive method measures the change in fluorescence polarization of a fluorescently labeled PKA substrate upon phosphorylation and binding to a phospho-specific antibody.

Methodology:

-

Prepare Reagents:

-

Kinase Buffer: As described for the radiometric assay.

-

PKA, Substrate, and PKI (14-24)amide TFA: Prepare as described above. The substrate will be a fluorescently labeled peptide.

-

ATP: Prepare a non-radioactive ATP stock solution (e.g., 10 mM).

-

Detection Mix: This will contain a phospho-specific antibody and a fluorescent tracer.

-

-

Set up the Kinase Reaction: In a black, low-volume 384-well plate, add the kinase, fluorescently labeled substrate, and varying concentrations of PKI (14-24)amide TFA.

-

Initiate the Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the Reaction: Add a stop solution containing EDTA.

-

Detection: Add the detection mix containing the phospho-specific antibody.

-

Incubation: Incubate for a further period to allow for antibody binding (e.g., 30-60 minutes).

-

Read Plate: Measure fluorescence polarization using a plate reader equipped with the appropriate filters.

Cellular PKA Inhibition Assay

Since peptides like PKI (14-24)amide do not readily cross the cell membrane, a delivery method is required for cellular assays.

Workflow for Peptide Delivery and Cellular Assay:

Caption: Workflow for a cellular PKA inhibition assay.

Methodology:

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

Peptide Delivery:

-

Option A: Transfection Reagents: Use commercially available peptide/protein delivery reagents. Follow the manufacturer's protocol to form complexes between the reagent and PKI (14-24)amide TFA.

-

Option B: Electroporation: Resuspend cells in an electroporation buffer containing PKI (14-24)amide TFA and apply an electrical pulse according to optimized instrument settings.

-

Option C: Cell-Penetrating Peptides (CPPs): Co-incubate cells with a CPP fused to PKI (14-24)amide.

-

-

Treatment: Add the PKI (14-24)amide TFA-delivery reagent complex to the cells and incubate for a period sufficient for peptide uptake (e.g., 4-6 hours). Include appropriate controls (delivery reagent alone, no treatment).

-

PKA Stimulation: After the incubation period, stimulate the PKA pathway by treating the cells with an agonist such as forskolin (an adenylyl cyclase activator) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Analysis: Analyze the cell lysates for PKA activity. A common method is to perform a Western blot using an antibody that recognizes the phosphorylated form of a known PKA substrate (e.g., phospho-CREB). A decrease in the phosphorylation of the substrate in cells treated with PKI (14-24)amide TFA would indicate successful inhibition of PKA.

Conclusion

PKI (14-24)amide TFA is a powerful and specific tool for the investigation of PKA-mediated signal transduction. Its well-defined mechanism of action and the availability of quantitative inhibitory data allow for its precise application in a variety of experimental contexts. The protocols provided in this guide offer a starting point for researchers to effectively utilize this inhibitor in their studies of PKA signaling in both in vitro and cellular systems. Proper experimental design, including appropriate controls and optimization, will ensure the generation of reliable and insightful data.

References

Specificity of PKI (14-24)amide for PKA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the protein kinase inhibitor (PKI) fragment (14-24)amide as a potent and selective inhibitor of cAMP-dependent protein kinase (PKA). This document details the mechanism of action, quantitative inhibition data, selectivity profile, and relevant experimental protocols, serving as a valuable resource for researchers utilizing this tool in their studies of PKA-mediated signaling pathways.

Introduction to PKA and the Role of Specific Inhibitors

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, cell cycle progression, and apoptosis.[1][2] The activation of PKA is principally mediated by the second messenger cyclic adenosine monophosphate (cAMP). Given its central role in cellular signaling, the dysregulation of PKA activity is implicated in numerous diseases, making it a significant target for therapeutic intervention and a key subject of basic research.

The use of specific inhibitors is paramount to dissecting the precise roles of PKA in complex signaling networks. The heat-stable protein kinase inhibitor (PKI) is an endogenous protein that specifically inhibits the catalytic (C) subunit of PKA.[3][4] Peptide fragments derived from PKI, such as PKI (14-24)amide, have been synthesized and are widely used as potent and specific tools to investigate PKA function.

Mechanism of Action: A Pseudosubstrate Approach

PKI and its derived peptides, including PKI (14-24)amide, function as pseudosubstrate inhibitors.[3] They contain a sequence of amino acids that mimics the PKA phosphorylation consensus sequence but lacks a phosphorylatable serine or threonine residue. This allows PKI (14-24)amide to bind with high affinity to the active site of the PKA catalytic subunit, thereby competitively inhibiting the binding and phosphorylation of its natural substrates.[3]

Quantitative Inhibition Data

The inhibitory potency of PKI peptides against PKA has been quantified through the determination of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). While PKI (14-24)amide is a potent inhibitor, other fragments of PKI have been shown to exhibit even higher affinity. The table below summarizes the quantitative data for PKI (14-24)amide and related, more potent, PKI-derived peptides for comparison.

| Inhibitor | Ki (nM) | IC50 (nM) | Reference |

| PKI (14-24)amide | 340 | 380 | [3] |

| PKI (6-22)amide | 7.4 | 8.4 | [3] |

| PKI (5-24)amide | 19 | 22 | [3] |

Selectivity Profile of PKI Peptides

While PKI peptides are renowned for their high specificity for PKA, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.

A study screening the specificity of the potent PKI (6-22)amide against a panel of 55 kinases revealed that, in addition to PKA, it could also inhibit Calcium/calmodulin-dependent protein kinase 1 (CaMK1). Furthermore, it was found to facilitate the activity of p70S6K, ROCK1, and several protein kinase C (PKC) isoforms. Full-length PKIα was also shown to facilitate the activity of ROCK1 and multiple PKC isoforms at high concentrations. While this comprehensive screen was not performed on PKI (14-24)amide specifically, these findings for a closely related analog highlight the importance of careful dose-response studies and consideration of potential off-target effects.

It has also been noted that high concentrations of synthetic PKI peptide analogs may inhibit cGMP-dependent protein kinase (PKG). Therefore, when using PKI (14-24)amide, it is recommended to use the lowest effective concentration to maintain selectivity for PKA.

PKA Signaling Pathway and Inhibition by PKI (14-24)amide

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Four molecules of cAMP then bind to the regulatory (R) subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic (C) subunits. These C subunits are then free to phosphorylate downstream substrate proteins. PKI (14-24)amide exerts its inhibitory effect by directly binding to these free catalytic subunits.

Experimental Protocols

In Vitro PKA Inhibition Assay (Radiometric)

This protocol describes a standard radiometric filter-binding assay to determine the IC50 of PKI (14-24)amide for PKA. The assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKA substrate peptide, such as Kemptide (LRRASLG).

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKI (14-24)amide

-

Kemptide (PKA substrate peptide)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

[γ-³²P]ATP

-

100 mM ATP stock solution

-

P81 phosphocellulose filter paper

-

0.75% Phosphoric acid

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of PKI (14-24)amide: Prepare a range of concentrations of the inhibitor in the assay buffer. Also, prepare a no-inhibitor control.

-

Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the following on ice:

-

Assay Buffer

-

PKA catalytic subunit (e.g., 10 nM final concentration)

-

Kemptide (e.g., 50 µM final concentration)

-

PKI (14-24)amide from the serial dilution or buffer for the control.

-

-

Initiate the kinase reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM to start the reaction. The specific activity of the ATP mix should be determined.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

-

Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper to stop the reaction.

-

Wash the filters: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure radioactivity: Place the washed and dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of PKA activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

PKI (14-24)amide is a valuable tool for the specific inhibition of PKA in a variety of experimental settings. Its mechanism as a pseudosubstrate inhibitor provides high affinity and specificity for the catalytic subunit of PKA. While it is a potent inhibitor, researchers should be aware that other PKI-derived peptides offer even greater potency. Furthermore, the potential for off-target effects on other kinases, such as CaMK1 and PKG, at higher concentrations necessitates careful experimental design and data interpretation. By following established protocols and considering the selectivity profile, researchers can confidently employ PKI (14-24)amide to elucidate the multifaceted roles of PKA in cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols for PKI (14-24)amide TFA in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), a key enzyme in cellular signaling, is implicated in a multitude of physiological processes, including metabolism, gene transcription, and memory. The dysregulation of PKA activity is associated with various diseases, making it a critical target for drug discovery. PKI (14-24)amide TFA is a potent and specific peptide inhibitor of PKA, derived from the naturally occurring heat-stable protein kinase inhibitor.[1][2][3] This trifluoroacetate (TFA) salt form offers enhanced water solubility and stability, making it an ideal tool for in vitro kinase assays.[1][4] These application notes provide a comprehensive protocol for utilizing PKI (14-24)amide TFA to accurately determine the inhibitory activity of compounds against PKA.

Principle of PKA Inhibition by PKI (14-24)amide

The catalytic activity of PKA is tightly regulated by cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating target substrate proteins on serine or threonine residues.[5][6]

PKI (14-24)amide acts as a pseudosubstrate inhibitor. It binds with high affinity to the active site of the PKA catalytic subunit, preventing the binding and phosphorylation of genuine substrates.[7] This specific mode of action makes PKI (14-24)amide an invaluable tool for studying PKA-mediated signaling pathways and for screening potential PKA inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of PKA inhibitors, providing a baseline for comparison in your in vitro kinase assays.

| Inhibitor | Target | Ki (inhibition constant) | IC50 (half-maximal inhibitory concentration) | Notes |

| PKI (14-24)amide | PKA | Not specified in results | ~2.7 µM [5] | A potent peptide inhibitor of PKA.[2][3][8][9] The TFA salt enhances solubility and stability.[1][4] |

| PKI (5-24)amide (IP20) | PKA | 2.3 nM[10][11] | Not specified in results | A well-characterized, high-affinity PKA inhibitor.[7][11] |

| PKA Inhibitor Fragment (6-22) amide | PKA | 1.7 nM[10] | Not specified in results | A synthetic peptide inhibitor of cAMP-dependent protein kinase A.[10] |

| H-89 | PKA, ROCK | 48 nM (PKA) | Not specified in results | A commonly used, cell-permeable PKA inhibitor. Also inhibits other kinases like ROCK. |

| Staurosporine | Multiple Kinases | Not specified in results | 2.7 nM (PKA) | A broad-spectrum kinase inhibitor. |

Experimental Protocols

This section details a generalized protocol for an in vitro PKA kinase assay using PKI (14-24)amide TFA as a control inhibitor. This protocol can be adapted for various detection methods, such as radiometric assays using [γ-³²P]ATP, fluorescence-based assays, or antibody-based detection (e.g., Western blot with phospho-specific antibodies).[12]

Materials and Reagents

-

PKA Catalytic Subunit: Recombinant, purified enzyme.

-

PKA Substrate: A specific peptide substrate for PKA (e.g., Kemptide, LRRASLG).

-

PKI (14-24)amide TFA: To be used as a positive control for inhibition.

-

Test Compounds: Potential PKA inhibitors.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.4), MgCl₂, DTT, and other components to ensure optimal kinase activity. A common composition is 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[13]

-

Detection Reagents: Dependent on the chosen assay format (e.g., [γ-³²P]ATP, phosphospecific antibodies, fluorescence polarization reagents).

-

Microplates: 96-well or 384-well plates suitable for the detection method.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of PKI (14-24)amide TFA in a suitable solvent (e.g., water or DMSO). The TFA salt form generally has good water solubility.[1]

-

Prepare serial dilutions of the test compounds and the PKI (14-24)amide TFA control.

-

Prepare the kinase reaction master mix containing the kinase assay buffer, PKA catalytic subunit, and PKA substrate.

-

-

Inhibition Reaction:

-

Add the serially diluted test compounds and PKI (14-24)amide TFA to the wells of the microplate.

-

Add the kinase reaction master mix to each well to initiate the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific PKA enzyme preparation, unless performing kinetic studies.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Detection:

-

Terminate the kinase reaction. The method of termination will depend on the detection format (e.g., adding a stop solution, heat inactivation).[13]

-

Measure the kinase activity using the chosen detection method. For example, in a radiometric assay, this would involve capturing the phosphorylated substrate on a membrane and quantifying the incorporated radioactivity. For an antibody-based assay, this could involve a Western blot or ELISA.

-

-

Data Analysis:

-

Calculate the percentage of PKA inhibition for each concentration of the test compound and the PKI (14-24)amide TFA control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each inhibitor by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

PKA Signaling Pathway

Caption: The PKA signaling cascade and the inhibitory action of PKI (14-24)amide.

In Vitro Kinase Assay Workflow

Caption: A generalized workflow for an in vitro PKA kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 7. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]

- 9. pki (14-24)amide — TargetMol Chemicals [targetmol.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

Application Notes and Protocols for Investigating Inflammatory Bowel Disease Pathogenesis Using PKI (14-24)amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a complex, chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response in genetically susceptible individuals, influenced by environmental factors. Protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway, has emerged as a significant regulator of inflammatory processes. PKI (14-24)amide TFA is a potent and specific peptide inhibitor of PKA, making it a valuable research tool for elucidating the role of PKA signaling in IBD pathogenesis and for exploring its potential as a therapeutic target.

These application notes provide a comprehensive overview of the theoretical basis and practical protocols for utilizing PKI (14-24)amide TFA in IBD research. While direct studies employing this specific inhibitor in IBD models are not extensively documented in publicly available literature, the following protocols are based on established methodologies for studying IBD and the known function of PKA inhibitors.

The Role of PKA Signaling in IBD Pathogenesis

The cAMP-PKA signaling pathway is integral to regulating a multitude of cellular processes, including inflammation and immune responses. In the context of IBD, dysregulation of this pathway can contribute to the persistent inflammation characteristic of the disease. The PKA signaling cascade is initiated by the binding of ligands to G-protein coupled receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. Elevated cAMP levels activate PKA, which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Recent research has implicated the PKA/CREB/RIPK1 axis in the pathogenesis of ulcerative colitis, suggesting that modulating PKA activity could be a viable therapeutic strategy. Inhibition of PKA using tools like PKI (14-24)amide TFA allows researchers to dissect the specific contributions of this pathway to inflammatory processes in intestinal epithelial cells and immune cells.

Product Information: PKI (14-24)amide TFA

| Property | Description |

| Product Name | PKI (14-24)amide TFA |

| Target | Protein Kinase A (PKA) |

| Mechanism of Action | A potent and specific inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA). It acts as a pseudosubstrate, binding to the active site of PKA without being phosphorylated, thereby blocking its kinase activity.[1][2] |

| Formulation | Typically supplied as a trifluoroacetate (TFA) salt, which enhances solubility and stability. |

| Molecular Weight | Approximately 1365.38 Da.[1] |

| Storage and Handling | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vitro experiments, dissolve in sterile water or an appropriate buffer. For in vivo studies, the vehicle will depend on the administration route and should be determined empirically.[1] |

Experimental Protocols

In Vitro Model: Intestinal Epithelial Cell Culture

Objective: To investigate the effect of PKA inhibition by PKI (14-24)amide TFA on inflammatory responses in intestinal epithelial cells.

Cell Lines: Caco-2, HT-29 (human colon adenocarcinoma cells), or primary intestinal epithelial cells.

Protocol:

-

Cell Seeding: Seed intestinal epithelial cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to 80-90% confluency.

-

Inflammatory Challenge: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a cytokine cocktail relevant to IBD.

-

PKI (14-24)amide TFA Treatment:

-

Prepare a stock solution of PKI (14-24)amide TFA in sterile water or cell culture medium.

-

Pre-treat cells with varying concentrations of PKI (14-24)amide TFA for a predetermined time (e.g., 1-2 hours) before adding the inflammatory stimulus. Alternatively, co-treat the cells with the inhibitor and the inflammatory agent. A typical starting concentration range for in vitro studies with peptide inhibitors is 1-10 µM, but this should be optimized for the specific cell line and experimental conditions.

-

-

Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

-

Endpoint Analysis:

-

Cytokine/Chemokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines using ELISA or multiplex bead-based assays.

-

Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes involved in the inflammatory response (e.g., NFKB1, IL6, IL8).

-

Western Blotting: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of PKA substrates and downstream signaling molecules (e.g., phospho-CREB).

-

Intestinal Barrier Function: For cells grown on transwell inserts, measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.

-

References

Application Notes and Protocols for PKA Inhibition using PKI (14-24)amide TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing the peptide inhibitor PKI (14-24)amide TFA to specifically inhibit Protein Kinase A (PKA) activity. This document includes effective concentrations, experimental procedures for both in vitro and cell-based assays, and diagrams of the PKA signaling pathway and experimental workflows.

Introduction to PKI (14-24)amide TFA

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). The Protein Kinase Inhibitor (PKI) is an endogenous, heat-stable protein that acts as a potent and highly specific pseudosubstrate inhibitor of the catalytic subunit of PKA. PKI (14-24)amide is a synthetic peptide fragment of the naturally occurring PKI, corresponding to amino acid residues 14-24. The trifluoroacetate (TFA) salt form enhances the peptide's solubility and stability. This peptide is a valuable tool for investigating the physiological roles of PKA in various cellular processes. PKI (14-24)amide strongly inhibits cAMP-dependent protein kinase activity in cell homogenates.

Effective Concentrations

The effective concentration of PKI (14-24)amide TFA for PKA inhibition can vary depending on the experimental setup, such as in vitro (cell-free) or cell-based assays. The following table summarizes key quantitative data for the inhibition of PKA by PKI (14-24)amide.

| Parameter | Value | Assay Conditions | Source |

| Ki (Inhibition constant) | 340 nM | In vitro kinase assay | |

| IC50 (Half maximal inhibitory concentration) | 380 nM | In vitro kinase assay | |

| Concentration Range for Competition Assay | 156 nM - 100 µM | In vitro fluorescence polarization assay with 5 nM PKA catalytic subunit | |

| Typical Concentration for Cell Lysate Assays | 1 - 10 µM | Recommended starting range for assays using cell homogenates or lysates. | Inferred from related peptide studies |

Note: The TFA salt form is used to improve solubility and stability, but the biological activity is attributed to the PKI (14-24)amide peptide itself. For cell-based assays with intact, live cells, the cell permeability of the non-myristoylated PKI (14-24)amide is low. Therefore, it is most effectively used in experiments with permeabilized cells or cell lysates. For live-cell applications, a myristoylated, cell-permeable version of a PKI fragment, such as myristoylated PKI (14-22)amide, is often recommended.

PKA Signaling Pathway

The diagram below illustrates the canonical PKA signaling pathway. Activation begins with the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate various downstream substrate proteins.

Caption: The PKA signaling cascade from ligand binding to substrate phosphorylation.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to determine the inhibitory effect of PKI (14-24)amide TFA on PKA activity.

Materials:

-

PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate peptide)

-

Recombinant active PKA enzyme

-

PKI (14-24)amide TFA

-

Kinase Assay Buffer

-

ATP solution

-

Phosphospecific Substrate Antibody

-

HRP-conjugated Secondary Antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the PKA enzyme and prepare a serial dilution of PKI (14-24)amide TFA in Kinase Assay Buffer.

-

Plate Preparation: Wash the PKA Substrate Microtiter Plate wells twice with Wash Buffer.

-

Inhibitor and Enzyme Addition: Add the diluted PKI (14-24)amide TFA solutions to the wells. Include a positive control (PKA without inhibitor) and a negative control (no PKA). Add the diluted PKA enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add ATP solution to all wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Stopping the Reaction: Stop the reaction by washing the wells three times with Wash Buffer.

-

Primary Antibody Incubation: Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.

-

Washing: Wash the wells three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated Secondary Antibody to each well and incubate at room temperature for 30-60 minutes.

-

Washing: Wash the wells four times with Wash Buffer.

-

Signal Development: Add TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stop Signal Development: Add Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.

PKA Activity Assay in Cell Lysates

This protocol outlines the preparation of cell lysates and the subsequent measurement of PKA activity, which can be inhibited by PKI (14-24)amide TFA.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKI (14-24)amide TFA

-

PKA Kinase Activity Assay Kit (as described in Protocol 1)

-

Bradford assay reagent for protein quantification

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. If stimulating PKA activity, treat with an appropriate agonist (e.g., Forskolin) for the desired time.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer to the cells.

-

Incubate on ice for 10-15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay or a similar method. Normalize all samples to the same protein concentration with Cell Lysis Buffer.

-

PKA Inhibition Assay:

-

Use the cell lysate as the source of PKA in the In Vitro PKA Kinase Activity Assay described in Protocol 1.

-

Add a serial dilution of PKI (14-24)amide TFA to the wells before adding the cell lysate.

-

Proceed with the kinase assay as outlined in Protocol 1, starting from step 4 (Initiate Kinase Reaction).

-

-

Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of PKI (14-24)amide TFA on PKA activity within the cell lysate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the efficacy of a PKA inhibitor.

Caption: A generalized workflow for determining the IC50 of a PKA inhibitor.

Application Notes: PKI (14-24)amide TFA as a Potent Tool for Protein Kinase A (PKA) Research in Drug Discovery

Introduction

PKI (14-24)amide TFA is a synthetic peptide fragment corresponding to residues 14-24 of the naturally occurring heat-stable protein kinase inhibitor (PKI).[1] It serves as a potent and highly specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[2][3][4] The trifluoroacetate (TFA) salt form of PKI (14-24)amide typically offers enhanced water solubility and stability, making it a valuable reagent for laboratory use.[5] Its mechanism of action relies on acting as a pseudosubstrate; it binds with high affinity to the substrate-binding site of the PKA catalytic subunit but cannot be phosphorylated, thus competitively inhibiting the kinase activity.[1] This specificity makes PKI (14-24)amide an indispensable tool for elucidating the physiological roles of PKA and for screening and characterizing potential drug candidates that target the PKA signaling pathway.

Mechanism of Action

The PKA holoenzyme is an inactive tetramer composed of two catalytic (C) subunits and two regulatory (R) subunits.[6] Upon binding of the second messenger cyclic AMP (cAMP), the R-subunits undergo a conformational change, releasing the now active C-subunits.[6] These C-subunits then phosphorylate downstream protein substrates on serine or threonine residues. PKI (14-24)amide directly binds to the active site of the free C-subunit, preventing it from phosphorylating its natural substrates.

Quantitative Data Summary

The inhibitory potency of PKI peptides has been characterized in various assays. While data for the specific 14-24 amide fragment is limited in the provided results, its high affinity is well-established. The table below includes data for PKI (14-24)amide and closely related PKI fragments for comparative purposes.

| Peptide Inhibitor | Assay Type | Target | Measured Value | Reference |

| PKI (14-24)amide | Fluorescence Polarization | PKA Catalytic Subunit | IC₅₀ = 2.7 ± 0.3 µM | [6] |

| PKI (5-24) | Kinase Activity Assay | PKA | Kᵢ = 2.3 nM | [6][7] |

| PKA Inhibitor Fragment (6-22) amide | Kinase Activity Assay | PKA | Kᵢ = 2.8 nM | [7] |

| Stapled PKI (1-24) Analog (Compound 6) | Surface Plasmon Resonance | PKA-Cα | Kᴅ = 500 pM | [8] |

| Stapled PKI (1-24) Analog (Compound 8) | Surface Plasmon Resonance | PKA-Cα | Kᴅ = 600 pM | [8] |

PKA Signaling and Inhibition Pathway

The following diagram illustrates the canonical PKA activation pathway and the mechanism of inhibition by PKI (14-24)amide.

Caption: PKA activation by cAMP and subsequent inhibition by PKI (14-24)amide.

Experimental Protocols

Protocol 1: In Vitro PKA Inhibition Assay using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the IC₅₀ of PKI (14-24)amide by measuring its displacement of a fluorescently labeled PKI peptide probe (e.g., FAM-IP20) from the PKA catalytic subunit.[6]

Materials:

-

PKA catalytic subunit (C-subunit)

-

Fluorescently labeled PKI probe (e.g., FAM-IP20)

-

PKI (14-24)amide TFA

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 2 mM ATP, 2 mM DTT, 0.005% Triton-X100.[6]

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of PKI (14-24)amide in the assay buffer. Perform a serial two-fold dilution to create a range of concentrations (e.g., 100 µM down to 156 nM).[6]

-

Prepare a working solution of the PKA C-subunit at 5 nM in the assay buffer.[6]

-

Prepare a working solution of the FAM-IP20 probe at 1 nM in the assay buffer.[6]

-

-

Assay Setup:

-

To each well of the microplate, add reagents in the following order:

-

25 µL of the PKI (14-24)amide dilution (or buffer for control wells).

-

12.5 µL of the 1 nM FAM-IP20 probe solution.

-

12.5 µL of the 5 nM PKA C-subunit solution.

-

-

The final volume in each well should be 50 µL.[6] Include controls for background (buffer only) and maximum polarization (probe + C-subunit, no inhibitor).

-

-

Incubation:

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

-

-

Data Analysis:

-

Subtract the background mP values from all wells.

-

Plot the mP values against the logarithm of the PKI (14-24)amide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

-

Caption: Experimental workflow for the in vitro fluorescence polarization assay.

Protocol 2: Cell-Based PKA Activity Assay using Western Blot

This protocol assesses the ability of PKI (14-24)amide to inhibit PKA activity within intact cells by measuring the phosphorylation status of a known PKA substrate, such as CREB at Ser133.[9] A myristoylated form of the peptide may be required for efficient cell penetration.[9]

Materials:

-

Cell culture medium (e.g., DMEM) with serum and antibiotics.

-

Myristoylated PKI (14-24)amide TFA.

-

PKA activator (e.g., Forskolin).

-

Lysis Buffer (e.g., Laemmli sample buffer or RIPA buffer with phosphatase inhibitors).[8]

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB.

-